![molecular formula C11H13NO B1416015 3-(4-Ethynylphenoxy)propan-1-amine CAS No. 2228532-24-7](/img/structure/B1416015.png)
3-(4-Ethynylphenoxy)propan-1-amine
Overview
Description
Synthesis Analysis
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Scientific Research Applications
Hexadentate N3O3 amine phenol ligands for Group 13 metal ions
Research on similar amine phenols like N3O3 has shown they are used in coordination chemistry, particularly with Group 13 metal ions. These compounds, synthesized via KBH4 reduction of Schiff bases, are analyzed using spectroscopic methods and have implications in material science and catalysis (Liu, Wong, Rettig, & Orvig, 1993).
Multicomponent reaction mechanisms study using density functional theory
This study explores the reaction mechanisms of similar amines through density functional theory. It investigates the formation of β-aminoacrylate through multicomponent reactions, contributing to our understanding of complex organic reactions and their applications in synthetic chemistry (Sun et al., 2010).
Synthesis of tertiary amines and their role in corrosion inhibition
Research into tertiary amines, closely related to 3-(4-Ethynylphenoxy)propan-1-amine, demonstrates their effectiveness in inhibiting carbon steel corrosion. These findings are significant in material science, especially in extending the lifespan of metal-based structures and components (Gao, Liang, & Wang, 2007).
X-ray structures and computational studies in drug design
X-ray diffraction and computational studies of similar amines provide valuable insights into their molecular structures, which are critical for drug design and development (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antileishmanial activity of similar amines
These amines exhibit significant activity against Leishmania amazonensis, suggesting potential in developing treatments for parasitic infections. This research is crucial in the field of medicinal chemistry and drug development for neglected tropical diseases (Lavorato et al., 2017).
Applications in agriculture, medicine, and high-energy substances
3- and 4-amino-1,2,4-triazoles, chemically akin to the compound , have diverse applications in agriculture (as plant protection products), medicine (hepatoprotective, antioxidant, anti-ischemic drugs), and in the manufacturing of high-energy substances (Nazarov et al., 2022).
Chemoenzymatic synthesis of Levofloxacin precursors
Enzymatic strategies used for synthesizing enantioenriched amines like 3-(4-Ethynylphenoxy)propan-1-amine are essential in pharmaceutical synthesis, particularly in producing precursors for antibiotics like Levofloxacin (Mourelle-Insua et al., 2016).
properties
IUPAC Name |
3-(4-ethynylphenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h1,4-7H,3,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJFXFUINNSFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethynylphenoxy)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.